molecular formula C16H19BrO4 B12608085 Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate CAS No. 648441-93-4

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B12608085
CAS No.: 648441-93-4
M. Wt: 355.22 g/mol
InChI Key: CPHSFNFADOFPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group, a bromobutoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with suitable reagents.

    Introduction of the Bromobutoxy Group: The bromobutoxy group can be introduced via nucleophilic substitution reactions using 4-bromobutanol and appropriate base catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobutoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

    Medicinal Chemistry: The compound has been investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Benzofuran derivatives, including this compound, have been explored for their use in organic electronics and as building blocks for advanced materials.

    Biological Studies: The compound has been used in biological studies to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can act as a reactive site for binding to biological macromolecules, while the benzofuran core can interact with various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives to highlight its uniqueness:

    Ethyl 4-bromobutyrate: Similar in structure but lacks the benzofuran core, resulting in different chemical and biological properties.

    4-Bromobutoxybenzene: Contains the bromobutoxy group but lacks the benzofuran and ester functionalities.

    Methyl 4-(4-bromobutoxy)-3-methylbenzoate: Similar ester functionality but different core structure.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

648441-93-4

Molecular Formula

C16H19BrO4

Molecular Weight

355.22 g/mol

IUPAC Name

ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H19BrO4/c1-3-19-16(18)15-11(2)14-12(20-10-5-4-9-17)7-6-8-13(14)21-15/h6-8H,3-5,9-10H2,1-2H3

InChI Key

CPHSFNFADOFPES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCCBr)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.